molecular formula C9H10ClFN2 B2905986 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide CAS No. 1260683-41-7

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide

Cat. No.: B2905986
CAS No.: 1260683-41-7
M. Wt: 200.64
InChI Key: NFGZDBVDLSRPDN-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide is an organic compound with the molecular formula C9H10ClFN2 It is a derivative of ethanimidamide, featuring a substituted phenyl ring with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloro-2-fluoro-3-methylbenzaldehyde.

    Formation of Ethanone Intermediate: The benzaldehyde is then converted to 2-(6-chloro-2-fluoro-3-methylphenyl)ethanone through a Friedel-Crafts acylation reaction.

    Imidamide Formation: The ethanone intermediate undergoes a reaction with ammonium acetate to form the ethanimidamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methylphenylboronic acid
  • 2-Chloro-6-fluoro-3-methoxyphenol
  • (6-Chloro-2-fluoro-3-methylphenyl)acetic acid

Uniqueness

2-(6-Chloro-2-fluoro-3-methylphenyl)ethanimidamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(6-chloro-2-fluoro-3-methylphenyl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2/c1-5-2-3-7(10)6(9(5)11)4-8(12)13/h2-3H,4H2,1H3,(H3,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGZDBVDLSRPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CC(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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